luxR protein - 115038-68-1

luxR protein

Catalog Number: EVT-1511337
CAS Number: 115038-68-1
Molecular Formula: C13H16N2O6
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

LuxR protein is a transcriptional regulator that plays a crucial role in the quorum sensing mechanism of various bacterial species, particularly in Vibrio fischeri. It functions by responding to specific signaling molecules, known as acyl homoserine lactones, produced by the LuxI protein. This interaction facilitates the regulation of gene expression related to bioluminescence and other communal behaviors in bacterial populations.

Source

The LuxR protein is primarily found in marine bacteria, especially within the genus Vibrio. It is encoded by the luxR gene, which is often located adjacent to the luxI gene responsible for synthesizing the signaling molecules that LuxR detects. The Vibrio fischeri model organism has been extensively studied to understand the functional dynamics of LuxR and its role in quorum sensing.

Classification

LuxR belongs to a larger family of transcription factors known as the TetR superfamily. It is categorized as a member of the LuxR-type regulators, which are characterized by their ability to bind autoinducers and regulate gene expression in response to population density.

Synthesis Analysis

Methods

The synthesis of LuxR involves standard molecular biology techniques such as polymerase chain reaction (PCR) amplification of the luxR gene followed by cloning into expression vectors. The resulting constructs can be transformed into suitable host cells for protein expression.

Technical Details

  1. Gene Cloning: The luxR gene is amplified using specific primers and then cloned into plasmids like pGEM-T for sequencing and expression.
  2. Protein Expression: Commonly, Escherichia coli is used as a host for expressing LuxR. Induction with isopropyl β-D-1-thiogalactopyranoside allows for high-level production of the protein.
  3. Purification: The expressed protein can be purified using affinity chromatography, taking advantage of tags such as His-tags that facilitate separation from other cellular proteins.
Molecular Structure Analysis

Structure

LuxR consists of approximately 250 amino acids and features two main domains: an N-terminal autoinducer binding domain and a C-terminal DNA binding domain characterized by a helix-turn-helix motif.

Data

  • Molecular Weight: Approximately 28,519.63 Daltons.
  • Isoelectric Point: Estimated at 8.54.
  • Secondary Structure: Contains ten alpha helices and four beta sheets, contributing to its stability and functionality in binding both ligands and DNA .
Chemical Reactions Analysis

Reactions

LuxR mediates several biochemical reactions primarily involving the binding of acyl homoserine lactones produced by LuxI. Upon binding, LuxR undergoes conformational changes that enhance its ability to interact with DNA.

Technical Details

  1. Binding Interaction: The binding affinity between LuxR and its ligands can be quantitatively assessed using electrophoretic mobility shift assays (EMSAs).
  2. Transcription Activation: Once bound to its ligand, LuxR activates transcription at target promoters by recruiting RNA polymerase, facilitating the expression of genes involved in bioluminescence and other behaviors .
Mechanism of Action

Process

The mechanism begins when acyl homoserine lactones accumulate in the environment due to increased bacterial population density. LuxR binds these signaling molecules, leading to dimerization and subsequent binding to specific DNA sequences known as lux boxes.

Data

  • Binding Sites: The lux box is typically around 20 base pairs long and exhibits dyad symmetry.
  • Activation Role: LuxR acts as both an activator and repressor depending on the target genes involved, showcasing its versatility in regulating diverse cellular processes .
Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: Generally soluble in aqueous solutions due to its polar amino acid residues.
  • Stability: Maintains structural integrity under physiological conditions but may denature under extreme temperatures or pH levels.

Chemical Properties

  • Reactivity: LuxR is reactive towards acyl homoserine lactones, which are essential for its function.
  • Functional Groups: Contains various functional groups that facilitate hydrogen bonding and hydrophobic interactions crucial for ligand binding .
Applications

Scientific Uses

  1. Bioluminescence Studies: LuxR is extensively studied for its role in bioluminescence regulation in marine bacteria.
  2. Synthetic Biology: Researchers utilize LuxR-based systems for developing biosensors that detect specific environmental signals.
  3. Pathogen Control: Understanding LuxR's mechanisms can aid in developing strategies to control pathogenic bacteria that utilize similar quorum sensing pathways.
Introduction to LuxR Protein

Historical Discovery and Early Characterization in Vibrio fischeri

The LuxR protein was first identified in the marine bacterium Vibrio fischeri as a master transcriptional regulator controlling bioluminescence. Early studies in the 1980–1990s revealed that LuxR, in complex with the autoinducer N-3-oxohexanoyl-homoserine lactone (3OC6-HSL), activates the luxICDABEG operon responsible for light production [1] [6]. This system operates only at high cell densities when 3OC6-HSL accumulates, binding to LuxR’s N-terminal domain and enabling its dimerization. The LuxR-3OC6-HSL complex then recognizes a 20-bp inverted repeat DNA sequence (the lux box, centered at -42.5 bp upstream of the transcription start site) to recruit RNA polymerase [1] [9].

Early biochemical characterization faced challenges due to LuxR’s insolubility without its ligand. Truncated variants (e.g., LuxRΔN, residues 157–250) lacking the autoinducer-binding domain were engineered, revealing that the C-terminal domain alone can bind DNA but requires RNA polymerase for stable interaction—unlike full-length LuxR, which binds DNA independently when complexed with 3OC6-HSL [1]. This highlighted LuxR’s modular architecture:

  • N-terminal domain: AHL binding and dimerization
  • C-terminal domain: DNA binding via a helix-turn-helix (HTH) motif

Table 1: Key Discoveries in LuxR Characterization

YearDiscoverySignificance
1983luxR gene cloned from V. fischeri [9]First identification of a quorum-sensing transcriptional regulator
1991C-terminal domain (residues 160–250) shown to activate transcription autonomously [1]Demonstrated functional domain independence
2000Full-length LuxR purified with 3OC6-HSL binds lux box independently [1]Confirmed direct DNA binding capability

Role in Quorum Sensing (QS) Systems: From Bioluminescence to Global Regulation

LuxR functions as the central signal interpreter in AHL-dependent quorum sensing. Its mechanism involves:

  • AHL binding: 3OC6-HSL stabilizes LuxR, promoting dimerization and conformational unmasking of the DNA-binding domain [4] [6].
  • Target gene activation: The LuxR-AHL complex binds lux boxes in promoter regions, recruiting RNA polymerase via interactions with the σ⁷⁰ subunit and α-subunit carboxyl-terminal domain [1] [4].

Artificial promoter experiments demonstrated LuxR’s versatility: When the lux box was placed between the -35 and -10 regions of a lacZ promoter, LuxR acted as an AHL-dependent repressor, highlighting its context-dependent functionality [1]. Beyond bioluminescence, LuxR homologs regulate diverse processes:

  • Virulence factor production (e.g., Pseudomonas aeruginosa LasR)
  • Biofilm formation
  • Antibiotic synthesis
  • Horizontal gene transfer [4] [7]

LuxR also autoregulates its expression, creating a positive feedback loop that ensures rapid transition to high-density phenotypes [6]. Mutational studies identified three critical C-terminal residues required for contact with RNA polymerase, essential for transcriptional activation [1].

Table 2: Functional Domains of LuxR and Their Roles

DomainKey Residues/FeaturesFunction
N-terminal (AHL-binding)W57, Y61, D70, P71, W85, G113 (TraR numbering)Binds AHL; controls dimerization and activation
C-terminal (DNA-binding)E178, L182, G188; HTH motifBinds lux box; interacts with RNA polymerase
Linker regionVariable sequenceConnects domains; influences protein stability

Taxonomic Distribution: Prevalence in Proteobacteria and Beyond

While initially characterized in Proteobacteria, LuxR homologs exist in >30 bacterial genera across six phyla. Bioinformatics surveys reveal two primary categories:

1. Canonical LuxR-LuxI Pairs

  • Prevalent in Proteobacteria (e.g., Vibrio, Pseudomonas, Agrobacterium) [4] [10].
  • Typically adjacent to luxI (AHL synthase) genes, forming bidirectional or tandem operons [5] [7].

2. LuxR Solos

  • Orphan regulators lacking cognate luxI genes.
  • Found in 80% of sequenced Proteobacteria and non-Proteobacteria (e.g., Firmicutes, Actinobacteria) [5] [7] [10].
  • Functions include:
  • Sensing exogenous AHLs (e.g., E. coli SdiA)
  • Responding to non-AHL signals (e.g., plant compounds in Xanthomonas oryzae OryR)
  • Ligand-independent regulation (e.g., Serratia marcescens CarR) [5] [7]

In Actinobacteria and Firmicutes, LuxR solos show distinct evolutionary paths. For example:

  • Exiguobacterium sp. encodes LuxI/LuxR pairs producing oxo-C8-HSL [10].
  • Mycobacterium LuxR solos lack conserved AHL-binding residues, suggesting alternative ligands [7] [10].

Table 3: Distribution of LuxR Homologs in Bacterial Taxa

Taxonomic GroupLuxR TypeExample OrganismsFunctional Role
γ-ProteobacteriaCanonical pairsV. fischeri, P. aeruginosaBioluminescence, virulence
α-ProteobacteriaLuxR solosSinorhizobium melilotiNodulation, symbiosis
FirmicutesLuxR solosBacillus spp.Biofilm regulation
ActinobacteriaPairs & solosStreptomyces spp.Antibiotic production

Phylogenetic analyses indicate horizontal gene transfer between Proteobacteria and Gram-positive lineages, facilitated by conserved domain architectures (Autoind_synth N-terminal domain in LuxI; HTH LuxR C-terminal domain) [7] [10]. This distribution underscores LuxR’s role in both intraspecies communication and cross-kingdom signaling.

Properties

CAS Number

115038-68-1

Product Name

luxR protein

Molecular Formula

C13H16N2O6

Synonyms

luxR protein

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